
5,5'-Bi-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bi-1H-benzimidazole is an aromatic heterocyclic compound that features two benzimidazole units connected at the 5-position. This compound is known for its unique structural properties, which contribute to its stability and reactivity. Benzimidazole derivatives are widely studied due to their significant biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,5’-Bi-1H-benzimidazole can be synthesized through a one-step reaction involving 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids. This method yields the compound with high purity and efficiency . Another method involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: The industrial production of 5,5’-Bi-1H-benzimidazole typically follows similar synthetic routes but on a larger scale. The use of polyphosphoric acids and controlled reaction conditions ensures high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries.
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Bi-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzimidazole units can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
5,5’-Bi-1H-benzimidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,5’-Bi-1H-benzimidazole involves its interaction with various molecular targets. The compound can mimic the properties of DNA bases, allowing it to bind to nucleic acids and proteins. This interaction can disrupt cellular processes, leading to its antimicrobial and anticancer effects . The specific pathways involved depend on the biological context and the target organism or cell type.
Comparación Con Compuestos Similares
- 2,2’-Bi-1H-benzimidazole
- 4,4’-Bi-1H-benzimidazole
- 2,2’-Bis(4-aminophenyl)-5,5’-bi-1H-benzimidazole
Comparison: 5,5’-Bi-1H-benzimidazole is unique due to its specific connectivity at the 5-position, which imparts distinct chemical and physical properties. Compared to other bi-benzimidazole compounds, it exhibits higher thermal stability and mechanical strength, making it particularly valuable in industrial applications .
Propiedades
Número CAS |
3097-03-8 |
|---|---|
Fórmula molecular |
C14H10N4 |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
6-(3H-benzimidazol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4/c1-3-11-13(17-7-15-11)5-9(1)10-2-4-12-14(6-10)18-8-16-12/h1-8H,(H,15,17)(H,16,18) |
Clave InChI |
MSQGYVACVAASTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC4=C(C=C3)N=CN4)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
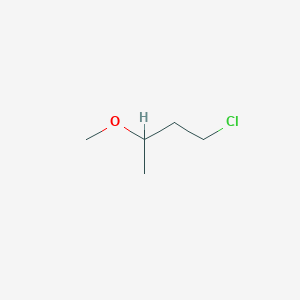
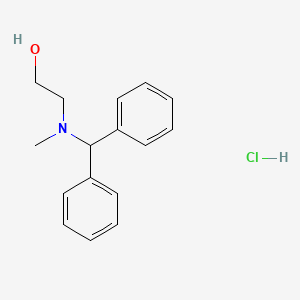
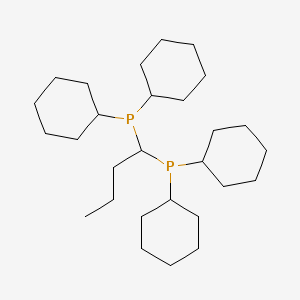
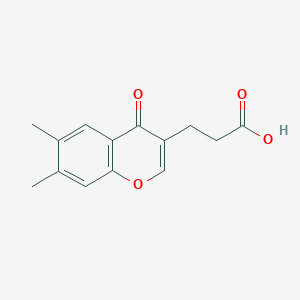
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
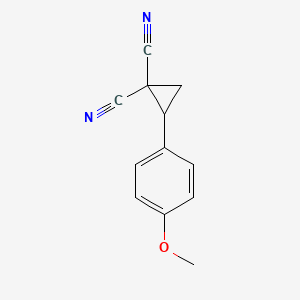
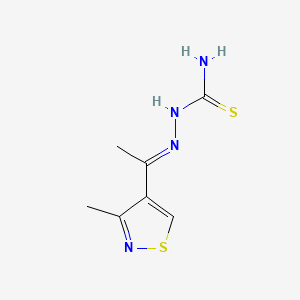
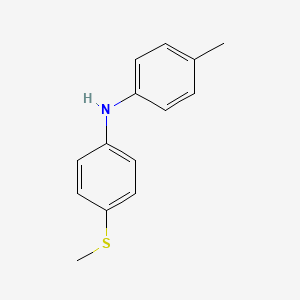
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
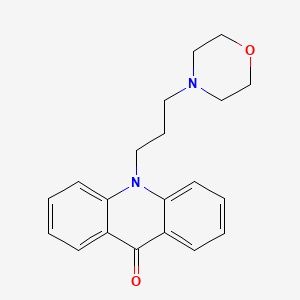
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)
